molecular formula C21H24N2O3 B2721886 N-(2,4-dimethylphenyl)-2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide CAS No. 850905-15-6

N-(2,4-dimethylphenyl)-2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide

Cat. No.: B2721886
CAS No.: 850905-15-6
M. Wt: 352.434
InChI Key: CYEJCGKWCKLZDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide is a useful research compound. Its molecular formula is C21H24N2O3 and its molecular weight is 352.434. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Properties

Research into amide-containing isoquinoline derivatives has provided insights into the structural aspects and properties of these compounds. For instance, Karmakar et al. (2007) explored the structural aspects of two amide containing isoquinoline derivatives, revealing their ability to form gels or crystalline solids upon treatment with different mineral acids. These findings are significant for understanding the material properties and potential applications of such compounds in various fields, including pharmaceuticals and materials science (Karmakar, Sarma, & Baruah, 2007).

Synthesis Techniques

The development of novel synthesis techniques for isoquinoline derivatives has been a focal point of research. For example, a study detailed a high-yielding cyclisation process for a specific N-acetylisoquinoline derivative, illustrating the efficiency of this method for producing compounds with potential therapeutic applications (King, 2007). These synthesis strategies are crucial for the advancement of chemical manufacturing and drug development.

Antifungal Agents

Another area of application involves the development of antifungal agents. Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent antifungal agents against Candida and Aspergillus species, highlighting their potential in addressing fungal infections and diseases (Bardiot et al., 2015).

Vibrational Spectroscopy and Molecular Docking Studies

El-Azab et al. (2016) conducted a comprehensive structural and vibrational study on a quinazolin-2-ylthio-N-phenyl acetamide derivative, employing FT-IR and FT-Raman spectroscopy, alongside molecular docking studies. This research offers insights into the molecular interactions and stability of such compounds, which is beneficial for drug design and material science applications (El-Azab et al., 2016).

Analgesic and Anti-Inflammatory Activities

Investigations into the analgesic and anti-inflammatory activities of isoquinoline derivatives also represent a significant application area. Yusov et al. (2019) synthesized and tested the activities of certain hydrochloride derivatives, demonstrating their potent analgesic effects. Such studies are crucial for the development of new medications and understanding the therapeutic potential of isoquinoline compounds (Yusov, Chashchina, Mikhailovskii, & Rudakova, 2019).

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-4-23-11-10-16-17(21(23)25)6-5-7-19(16)26-13-20(24)22-18-9-8-14(2)12-15(18)3/h5-9,12H,4,10-11,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEJCGKWCKLZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1=O)C=CC=C2OCC(=O)NC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.